molecular formula C18H14N2O4S B8491156 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-

Cat. No.: B8491156
M. Wt: 354.4 g/mol
InChI Key: KYNHOASPWOTXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C18H14N2O4S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-2-yl]-(furan-3-yl)methanol

InChI

InChI=1S/C18H14N2O4S/c21-18(14-7-9-24-12-14)16-10-13-6-8-19-11-17(13)20(16)25(22,23)15-4-2-1-3-5-15/h1-12,18,21H

InChI Key

KYNHOASPWOTXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)C(C4=COC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (0.43 mL, 3.07 mmol) in tetrahydrofuran (4 mL) was cooled to −78° C. under a nitrogen atmosphere. n-Butyllithium (1.24 mL of a 2.5 M solution in hexanes) was added dropwise and the reaction mixture was stirred for 30 minutes at −78° C. and then warmed to −30° C. A solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (Reference Example 12) (400 mg, 1.55 mmol) and N,N,N′,N′-tetramethylethylenediamine (0.24 mL, 1.59 mmol) in tetrahydrofuran (4 mL) was added and the reaction mixture was stirred for 45 minutes. A solution of 3-furfural (0.27 mL, 3.12 mmol) in tetrahydrofuran (3 mL) was added dropwise. The reaction mixture was allowed to warm to ambient temperature over 2 h. Saturated ammonium chloride solution (5 mL) was added to quench the reaction mixture. The reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (3×25 mL). The combined organic extracts were washed successively with water and brine, dried over sodium sulfate and concentrated to dryness. Recrystallization from methanol gave 3-furyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol (208 mg, 38%) as an off-white solid: mp 168-171° C.; 1H NMR (500 MHz, DMSO-d6) δ 6.24 (1H, d, J=5.8 Hz), 6.40 (1H, d, J=5.8 Hz), 6.48 (1H, d, J=1.1 Hz), 6.84 (1H, s), 7.55-7.62 (5H, m), 7.68-7.71 (1H, m), 7.92-7.94 (2H, m), 8.35 (1H, d, J=5.2 Hz), 9.23 (1H, s); ESI MS m/z 355 [C18H14N2O4S+H]+; HPLC (Method A) >99% (AUC), tR=15.4 min.
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
4 mL
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solvent
Reaction Step One
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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Quantity
400 mg
Type
reactant
Reaction Step Three
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0.24 mL
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reactant
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4 mL
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solvent
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0.27 mL
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reactant
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3 mL
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solvent
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5 mL
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reactant
Reaction Step Five

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